molecular formula C17H22N8O2S B2392522 1-methyl-N-(3-((4-methylpiperazin-1-yl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide CAS No. 1795089-46-1

1-methyl-N-(3-((4-methylpiperazin-1-yl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide

Cat. No. B2392522
CAS RN: 1795089-46-1
M. Wt: 402.48
InChI Key: WTTUOHRWPGYTSO-UHFFFAOYSA-N
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Description

1-methyl-N-(3-((4-methylpiperazin-1-yl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H22N8O2S and its molecular weight is 402.48. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-(3-((4-methylpiperazin-1-yl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(3-((4-methylpiperazin-1-yl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Sulfonamide-based compounds, including those related to the queried chemical structure, are significant due to their diverse pharmacological activities. Research highlights the development of sulfonamide hybrids, which integrate sulfonamide groups with various biologically active heterocycles, such as quinoline, quinoxaline, and pyrazole, among others. These hybrids demonstrate a wide range of therapeutic potentials, including antimicrobial, anticancer, anti-inflammatory, and antitumor activities (Ghomashi et al., 2022).

Green Chemistry and Catalysis

The synthesis of piperazinyl-quinolinyl pyran derivatives, incorporating quinoxaline and piperazine structures, has been achieved through green chemistry approaches. Nanocrystalline titania-based sulfonic acid materials have been used as efficient, reusable catalysts in solvent-free conditions, highlighting an environmentally friendly method for producing compounds with potential biological activities (Murugesan et al., 2016).

Anticancer Activity

Research focusing on heterocyclic substituents, such as quinoxalin-2-yl, attached to 1-(4-methylpiperazin-1-yl)isoquinolines, has been conducted to evaluate their anticancer activities. These studies indicate that the nature of the heterocyclic substituents significantly influences the anticancer activity of the compounds, suggesting their potential as novel anticancer agents (Konovalenko et al., 2022).

Histamine H4 Receptor Antagonists

Quinazoline sulfonamides have been optimized as potent histamine H4 receptor inverse agonists. This optimization process was guided by pharmacophore modeling and led to compounds with improved physicochemical properties and significant anti-inflammatory activity in vivo, highlighting their therapeutic potential (Smits et al., 2010).

Novel Formulations and Drug Discovery

The development of novel sulfonamide hybrids for a range of therapeutic applications is a key area of research. These compounds have been designed to target a variety of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects, demonstrating the versatility of sulfonamide-based hybrids in drug discovery (Massah et al., 2022).

properties

IUPAC Name

1-methyl-N-[3-[(4-methylpiperazin-1-yl)amino]quinoxalin-2-yl]pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8O2S/c1-23-7-9-25(10-8-23)21-16-17(20-15-6-4-3-5-14(15)19-16)22-28(26,27)13-11-18-24(2)12-13/h3-6,11-12H,7-10H2,1-2H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTUOHRWPGYTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CN(N=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(3-((4-methylpiperazin-1-yl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide

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